5-(Aminomethyl)-2H-tetrazole 5-(Aminomethyl)-2H-tetrazole
Brand Name: Vulcanchem
CAS No.: 31602-63-8
VCID: VC2348344
InChI: InChI=1S/C2H5N5/c3-1-2-4-6-7-5-2/h1,3H2,(H,4,5,6,7)
SMILES: C(C1=NNN=N1)N
Molecular Formula: C2H5N5
Molecular Weight: 99.1 g/mol

5-(Aminomethyl)-2H-tetrazole

CAS No.: 31602-63-8

Cat. No.: VC2348344

Molecular Formula: C2H5N5

Molecular Weight: 99.1 g/mol

* For research use only. Not for human or veterinary use.

5-(Aminomethyl)-2H-tetrazole - 31602-63-8

Specification

CAS No. 31602-63-8
Molecular Formula C2H5N5
Molecular Weight 99.1 g/mol
IUPAC Name 2H-tetrazol-5-ylmethanamine
Standard InChI InChI=1S/C2H5N5/c3-1-2-4-6-7-5-2/h1,3H2,(H,4,5,6,7)
Standard InChI Key ZHCLIFKUVIFYBY-UHFFFAOYSA-N
SMILES C(C1=NNN=N1)N
Canonical SMILES C(C1=NNN=N1)N

Introduction

Structural Characteristics and Physical Properties

5-(Aminomethyl)-2H-tetrazole consists of a tetrazole ring with an aminomethyl group (-CH₂NH₂) attached to the carbon at position 5. The tetrazole ring contains four nitrogen atoms arranged sequentially, creating a nitrogen-rich heterocycle that contributes to the compound's unique properties.

Based on data available for analogous tetrazole compounds, the physical properties of 5-(Aminomethyl)-2H-tetrazole can be estimated. The compound shares the same molecular formula (C₂H₅N₅) with 5-Amino-2-methyl-2H-tetrazole, though with a different structural arrangement .

Table 1: Estimated Physical Properties of 5-(Aminomethyl)-2H-tetrazole

PropertyEstimated ValueUnitBasis for Estimation
Molecular Weight99.09g/molBased on molecular formula C₂H₅N₅
Enthalpy of Formation~300kJ/molComparable to 5-Amino-2-methyl-2H-tetrazole (298.80 ± 2.80 kJ/mol)
Triple Point Temperature380-385KExtrapolated from similar tetrazole compounds
Log Octanol/Water Partition Coefficient-1.2 to -1.5-Comparable to related aminotetrazoles
Water SolubilityModerate to high-Based on polar functional groups

Like other tetrazole derivatives, 5-(Aminomethyl)-2H-tetrazole likely exhibits thermal stability, though less than some energetic tetrazole compounds. The presence of the primary amine group would enhance its water solubility and ability to form hydrogen bonds, while also enabling salt formation under appropriate conditions.

Chemical Reactivity

Based on the reactivity patterns of related tetrazole compounds, 5-(Aminomethyl)-2H-tetrazole would likely exhibit distinctive chemical behavior, influenced by both the tetrazole ring and the aminomethyl substituent.

Oxidation Reactions

The tetrazole ring in 5-(Aminomethyl)-2H-tetrazole would likely undergo oxidation reactions similar to other tetrazole derivatives:

  • Reaction with hydrogen peroxide (H₂O₂) to form tetrazole-1-oxide derivatives, enhancing thermal stability

  • Oxidation with potassium permanganate (KMnO₄) in acidic conditions, potentially generating carboxylic acid derivatives through C-N bond cleavage

Oxidizing AgentReaction ConditionsExpected ProductsEstimated Yield
H₂O₂ (30%)50°C, 4-6 h, ethanolTetrazole-1-oxide derivatives70-80%
KMnO₄ (1M, H₂SO₄)25°C, 2-3 hTetrazole carboxylic acid derivatives55-65%
Mild oxidantsAqueous/alcoholic mediaSelective oxidation of amino group60-75%

Reduction Reactions

Reduction reactions would target both the tetrazole ring and potentially the amino group:

  • Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran could reduce the tetrazole ring

  • Catalytic hydrogenation using hydrogen and palladium on carbon might cleave the tetrazole ring to produce simple amines

Photochemical Behavior

Based on studies of 5-aminotetrazole derivatives, 5-(Aminomethyl)-2H-tetrazole might undergo photochemical transformations when irradiated with UV light. Research on similar compounds indicates selective fragmentation of the tetrazole ring upon irradiation at wavelengths around 250 nm .

The photolysis would likely result in ring-opening reactions and formation of nitrene intermediates, similar to the photochemistry observed in other tetrazole derivatives. The stability of the tetrazole ring under photochemical conditions might be influenced by the aminomethyl substituent, potentially altering its photoreactivity compared to simple tetrazoles .

Applications in Scientific Research

Biological Applications

Tetrazole derivatives, including compounds structurally similar to 5-(Aminomethyl)-2H-tetrazole, have demonstrated various biological activities that suggest potential applications in pharmaceutical and biological sciences:

  • Antimicrobial Properties: Related tetrazole compounds have shown significant antibacterial activity against various pathogens, with efficacy comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria

  • Anticancer Activity: Some tetrazole derivatives demonstrate selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their potential as anticancer agents

ApplicationTarget SystemsMechanism of ActionResearch Status
AntimicrobialBacterial pathogens (S. aureus, E. coli)Cell wall/membrane disruptionRequires specific testing
AnticancerVarious cancer cell linesEnzyme inhibition, apoptosis inductionTheoretical, based on similar structures
Enzyme InhibitorsProteases, kinasesBinding to active sitesPotential application

Medical Applications

The pharmacological potential of 5-(Aminomethyl)-2H-tetrazole and related compounds includes:

  • Antihypertensive Effects: Tetrazole derivatives can inhibit angiotensin-converting enzyme (ACE), positioning them as candidates for developing antihypertensive medications

  • Anti-inflammatory and Anticonvulsant Properties: The compound may have applications in treating inflammatory conditions and seizures due to its structural similarities with known bioactive tetrazole derivatives

Industrial Applications

Due to its high nitrogen content, 5-(Aminomethyl)-2H-tetrazole may find applications in:

  • Energetic Materials: The energetic properties of tetrazole derivatives make them suitable for development of high-energy materials, explosives, and propellants

  • Coordination Chemistry: The compound could serve as a ligand in metal complexes, with potential applications in catalysis and materials science

  • Gas-Generating Compositions: Tetrazole derivatives are used in gas-generating systems due to their ability to produce nitrogen gas upon decomposition

Comparative Analysis with Similar Tetrazole Compounds

Understanding the properties of 5-(Aminomethyl)-2H-tetrazole in the context of related tetrazole derivatives provides valuable insights into its potential behavior and applications.

Table 5: Comparison of 5-(Aminomethyl)-2H-tetrazole with Related Compounds

CompoundStructural DifferencesPhysical PropertiesApplications
5-(Aminomethyl)-2H-tetrazoleAminomethyl group at position 5MW: 99.09 g/mol, Moderate water solubilityPotential pharmaceutical, coordination chemistry
5-Amino-2-methyl-2H-tetrazoleAmino at position 5, methyl at position 2MW: 99.09 g/mol, Enthalpy of formation: 298.80 kJ/mol Similar applications, different reactivity pattern
N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amineTwo connected tetrazole ringsHigher nitrogen content, lower water solubilityEnergetic materials, more complex coordination
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazoleTetrazole connected to triazoleHigh endothermic enthalpy of formationEnergetic materials, detonation applications

The key distinguishing feature of 5-(Aminomethyl)-2H-tetrazole is the presence of the flexible aminomethyl linker, which offers:

  • Enhanced water solubility compared to simple tetrazoles

  • Additional reactive site through the primary amine

  • Potential for forming more complex hydrogen bonding networks

  • Greater conformational flexibility in biological interactions

Recent Research Developments

Recent research related to tetrazole chemistry provides context for understanding the potential significance of 5-(Aminomethyl)-2H-tetrazole:

Photochemical Studies

Investigations into the photochemistry of 5-aminotetrazole derivatives have revealed selective fragmentation patterns of the tetrazole ring upon UV irradiation. For instance, 2-methyl-(2H)-tetrazole-5-amino-saccharinate (2MTS) has been studied under matrix isolation conditions, showing the tetrazole ring undergoes selective photolysis while other structural components remain stable .

Energetic Materials Research

The development of energetic tetrazole derivatives has been an active area of research. Compounds such as 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole and its derivatives with azido and nitro groups have been comprehensively characterized for their energetic properties, including sensitivity to external stimuli and calculated detonation parameters .

Table 6: Research Advances in Tetrazole Chemistry Relevant to 5-(Aminomethyl)-2H-tetrazole

Research AreaKey FindingsMethodologyImplications for 5-(Aminomethyl)-2H-tetrazole
PhotochemistrySelective tetrazole ring fragmentation upon UV irradiationMatrix isolation, spectroscopySimilar photolysis behavior expected
Energetic PropertiesHigh endothermic enthalpies of formation, detonation parametersCalorimetry, computational studiesModerate energetic properties predicted
TautomerismAmino/imino tautomerization observed in matrix isolation studiesIR spectroscopy, computational chemistryPotential for similar tautomeric behavior

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